molecular formula C12H17N3 B13608154 4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine

4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine

Katalognummer: B13608154
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: YJEDBYFVJCXUKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-amine typically involves the reaction of o-phenylenediamine with various aldehydes or ketones under acidic or basic conditions. One common method involves the condensation of o-phenylenediamine with acetone in the presence of an acid catalyst to form the benzimidazole ring, followed by alkylation to introduce the 2-methylbutan-2-amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Wissenschaftliche Forschungsanwendungen

4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-amine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1H-1,3-benzodiazol-2-yl)phenol
  • 2-(2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole)
  • 2-[(1E)-2,6-dimethylhepta-1,5-dien-1-yl]-1H-1,3-benzodiazole

Uniqueness

4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylbutan-2-amine group differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects .

Eigenschaften

Molekularformel

C12H17N3

Molekulargewicht

203.28 g/mol

IUPAC-Name

4-(1H-benzimidazol-2-yl)-2-methylbutan-2-amine

InChI

InChI=1S/C12H17N3/c1-12(2,13)8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,7-8,13H2,1-2H3,(H,14,15)

InChI-Schlüssel

YJEDBYFVJCXUKH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CCC1=NC2=CC=CC=C2N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.